(R)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride (R)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13430989
InChI: InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-9(12-2)6-10(5-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1
SMILES: CC(C1=CC(=CC(=C1)OC)OC)N.Cl
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69 g/mol

(R)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC13430989

Molecular Formula: C10H16ClNO2

Molecular Weight: 217.69 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride -

Specification

Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
IUPAC Name (1R)-1-(3,5-dimethoxyphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-9(12-2)6-10(5-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1
Standard InChI Key YUPSTPMVIYAHMF-OGFXRTJISA-N
Isomeric SMILES C[C@H](C1=CC(=CC(=C1)OC)OC)N.Cl
SMILES CC(C1=CC(=CC(=C1)OC)OC)N.Cl
Canonical SMILES CC(C1=CC(=CC(=C1)OC)OC)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s molecular formula is C₁₀H₁₆ClNO₂, with a molecular weight of 217.69 g/mol. Its IUPAC name, (1R)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride, reflects the (R)-configuration at the chiral center, which is critical for its biological interactions. The hydrochloride salt form enhances solubility and stability, making it preferable for laboratory and industrial applications.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₆ClNO₂
Molecular Weight217.69 g/mol
Exact Mass217.087 Da
PSA (Polar Surface Area)44.48 Ų
LogP (Partition Coefficient)2.42
HS Code2922299090

The 3,5-dimethoxyphenyl moiety contributes to the compound’s lipophilicity (LogP = 2.42) , while the protonated amine group in the hydrochloride salt improves aqueous solubility. The stereochemistry of the (R)-enantiomer is preserved during synthesis through asymmetric methods, ensuring enantiomeric excess critical for pharmacological activity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (R)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride typically involves asymmetric catalysis or chiral resolution to achieve the desired (R)-configuration. A common approach includes:

  • Friedel-Crafts Alkylation: Introducing the ethanamine side chain to 3,5-dimethoxybenzene.

  • Chiral Auxiliary-Mediated Synthesis: Using chiral catalysts like BINAP-ruthenium complexes to enforce stereoselectivity.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Patented methods for analogous compounds describe the use of isotopologues and 13C-labeled precursors to track synthetic pathways, as seen in narcotic drug synthesis . For instance, acetylation with 13C4-acetic anhydride and purification via preparative HPLC are techniques adaptable to this compound’s production .

Table 2: Representative Synthetic Steps

StepProcessReagents/ConditionsYield
1Alkylation of 3,5-dimethoxybenzeneEthyl bromide, AlCl₃, 0–5°C65–70%
2Chiral ResolutionL-(+)-Tartaric acid, ethanol85% ee
3Salt FormationHCl gas, diethyl ether>95%

Pharmacological and Biological Applications

Comparative Bioactivity

Fluorinated derivatives often outperform non-fluorinated analogs due to increased lipophilicity and metabolic stability. For instance:

  • Difluoromethoxy analogs (e.g., 3g) achieve IC₅₀ = 11.4 ± 2.4 μM .

  • Trifluoromethoxy variants (e.g., 3f) enhance potency 2-fold compared to non-fluorinated counterparts .

These findings suggest that substituting methoxy groups in (R)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride with fluorinated moieties could optimize its drug-like properties.

Future Directions and Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the methoxy groups to fluorinated or bulkier substituents.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in animal models.

  • Target Identification: Screening against cancer cell lines (e.g., DU145, HeLa) to identify therapeutic potential .

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